molecular formula C15H11ClN6O3S B254569 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Numéro de catalogue B254569
Poids moléculaire: 390.8 g/mol
Clé InChI: ITRYIJFVHPHVQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide, commonly known as CTN-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTN-986 belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities. In

Mécanisme D'action

The mechanism of action of CTN-986 is not fully understood. However, it has been proposed that CTN-986 exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. Furthermore, CTN-986 has been shown to inhibit acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
CTN-986 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CTN-986 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTN-986 has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis. In addition, CTN-986 has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and potentially improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of CTN-986 is its broad-spectrum anticancer and antibacterial activity. CTN-986 has been shown to exhibit potent activity against various cancer cell lines and antibiotic-resistant bacteria. Another advantage of CTN-986 is its potential use in the treatment of Alzheimer's disease. However, one limitation of CTN-986 is its limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of CTN-986. One direction is to investigate the mechanism of action of CTN-986 in more detail to better understand its anticancer, antibacterial, and acetylcholinesterase inhibitory activities. Another direction is to explore the potential use of CTN-986 in combination with other anticancer or antibacterial agents to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and pharmacokinetics of CTN-986 in vivo to determine its potential use as a therapeutic agent.

Méthodes De Synthèse

CTN-986 can be synthesized by a multistep process that involves the reaction of 4-chlorophenyl hydrazine with ethyl 2-bromoacetate to produce 4-chlorophenyl hydrazine ester. Subsequently, the ester is reacted with sodium azide and copper sulfate to yield the tetrazole intermediate. The final step involves the reaction of the tetrazole intermediate with 3-nitrobenzoyl chloride to form CTN-986.

Applications De Recherche Scientifique

CTN-986 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. CTN-986 has also been shown to have antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Additionally, CTN-986 has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Propriétés

Formule moléculaire

C15H11ClN6O3S

Poids moléculaire

390.8 g/mol

Nom IUPAC

2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C15H11ClN6O3S/c16-10-4-6-12(7-5-10)21-15(18-19-20-21)26-9-14(23)17-11-2-1-3-13(8-11)22(24)25/h1-8H,9H2,(H,17,23)

Clé InChI

ITRYIJFVHPHVQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

SMILES canonique

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.